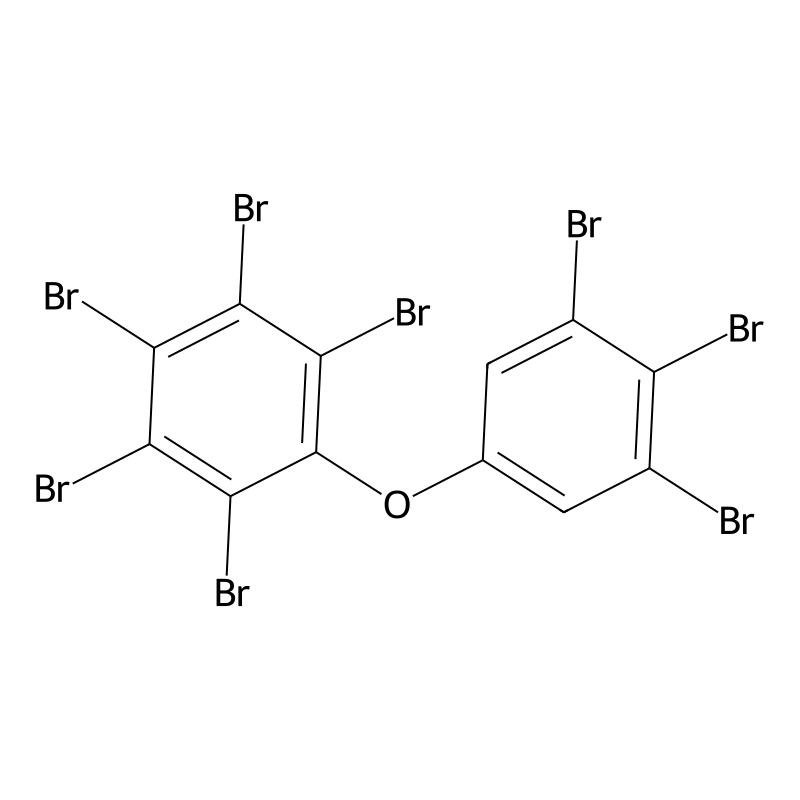

2,3,3',4,4',5,5',6-Octabromodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Science and Pollution Research

Application: DecaBDE is used as an additive flame retardant in polymers.

Method: In the study, BDE-209, dissolved in tetrahydrofuran (THF), methanol, or combinations of methanol/water, was exposed to UV light for 100 or 200 min.

Results: The products formed were hexaBDEs to nonaBDEs, monoBDFs to pentaBDFs, and methoxylated tetraBDFs to pentaBDFs. BDE-202 (2,2′,3,3′,5,5′,6,6′-octabromodiphenyl ether) is identified as a marker of BDE-209 photolysis.

Flame Retardant in Consumer Products

Application: Octabromodiphenyl ether (OctaBDE) is used as a flame retardant in consumer products

Method: OctaBDE is used in conjunction with antimony trioxide as a flame retardant in the housings of electrical and electronic equipment, mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate and polyamides.

Environmental Pollutant

2,3,3',4,4',5,5',6-Octabromodiphenyl ether is a highly brominated compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). This compound is primarily utilized as a flame retardant in various consumer products, including textiles, electronics, and plastics. Its high bromine content significantly enhances its effectiveness in preventing fire hazards. The molecular formula of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether is , and it has a molecular weight of approximately 801.38 g/mol. The compound exhibits a melting point range of 206-210°C and is slightly soluble in solvents such as dimethyl sulfoxide and tetrahydrofuran .

BDE-205 is considered a persistent organic pollutant (POP) due to its resistance to degradation and potential for long-range transport in the environment. Research suggests potential health hazards, including:

- Endocrine disruption: BDE-205 may interfere with hormonal systems due to its structural similarity to thyroid hormones.

- Neurodevelopmental effects: Studies suggest potential associations between BDE-205 exposure and neurodevelopmental problems in children.

- Oxidation: This compound can be oxidized to yield brominated phenols and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: It can be reduced to form lower brominated diphenyl ethers using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine atoms can be substituted with other functional groups in the presence of nucleophiles such as hydroxide ions or amines .

These reactions are significant for understanding the environmental fate and potential degradation pathways of this compound.

Research has indicated that 2,3,3',4,4',5,5',6-Octabromodiphenyl ether exhibits potential endocrine-disrupting properties. Studies suggest that exposure to this compound may impact hormonal functions and reproductive health in various organisms. Additionally, it has been investigated for its toxicological effects on human health, raising concerns about its persistence in the environment and bioaccumulation in living organisms .

The synthesis of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. This reaction is carried out under controlled conditions using bromine and a catalyst such as iron or aluminum bromide. Industrial production methods focus on large-scale bromination processes that ensure the selective bromination of specific positions on the diphenyl ether molecule. The final product is often purified through crystallization or distillation to achieve the desired purity level .

The unique aspect of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether lies in its high degree of bromination which enhances its flame-retardant properties while also raising concerns regarding its environmental persistence and biological activity compared to other similar compounds .

Studies on the interactions of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether with biological systems have revealed potential concerns regarding its environmental impact and toxicity. Research has focused on how this compound interacts with endocrine systems and its effects on cellular mechanisms in various organisms. The findings highlight the need for further investigation into its long-term effects on health and ecosystems .

Several compounds share structural similarities with 2,3,3',4,4',5,5',6-Octabromodiphenyl ether. These include:

- Tetrabromodiphenyl ether: Contains four bromine atoms; less brominated than octabromodiphenyl ether but still effective as a flame retardant.

- Pentabromodiphenyl ether: Has five bromine atoms; used similarly but may exhibit different biological effects.

- Hexabromodiphenyl ether: Contains six bromine atoms; known for higher toxicity levels compared to lower-brominated counterparts.

- Decabromodiphenyl ether: Features ten bromine atoms; widely used but has faced regulatory scrutiny due to environmental persistence.

Comparison TableCompound Name Bromine Atoms

Industrial Production Emissions

Historically, industrial production of commercial octaBDE mixtures represented a primary emission source for 2,3,3',4,4',5,5',6-octabromodiphenyl ether. Manufacturing facilities released particulate matter and vapors during synthesis, handling, and formulation into polymers. For example, dust generated during polymer processing accounted for localized airborne concentrations of 0.042–79 pg/m³, with median levels of 2.5 pg/m³ in particulate samples [1]. These emissions were enriched with hepta- and octa-brominated congeners, reflecting the composition of commercial mixtures [1]. Although production has ceased in the European Union, United States, and Japan since the mid-2000s [5], legacy emissions persist in soils near former manufacturing sites. For instance, agricultural soils treated with contaminated sewage sludge retained elevated octaBDE concentrations over 20 years post-application [3].

Product Lifecycle Releases

As an additive flame retardant, 2,3,3',4,4',5,5',6-octabromodiphenyl ether leaches from polymer matrices during the service life of consumer products. Common applications include acrylonitrile butadiene styrene (ABS) plastics in electronics, where the compound constitutes 12–18% of the product by weight [5]. Leaching rates increase with mechanical abrasion, UV exposure, and thermal degradation, releasing particles into indoor air and household dust. Over time, these particles enter wastewater systems via washing or atmospheric deposition [4]. Field studies demonstrate that 1–3 µm particles dominate indoor dust samples, facilitating human exposure and environmental dispersal [1].

Waste Management Contribution

Improper disposal and recycling of octaBDE-containing products amplify environmental releases. Landfilling leads to slow leaching into groundwater, while incineration without adequate temperature controls generates polybrominated dibenzofurans (PBDFs) [2]. Wastewater treatment plants concentrate octaBDE in sewage sludge, which, when applied to agricultural fields, introduces the compound into terrestrial food webs [3]. In the United Kingdom, risk assessments identified polymer processing waste as a critical pathway, with 3–10 µm particles settling in wastewater during equipment cleaning [4].

Environmental Transport and Distribution Processes

Atmospheric Transport Dynamics

Atmospheric transport drives the global distribution of 2,3,3',4,4',5,5',6-octabromodiphenyl ether. With a vapor pressure of 6.59 × 10⁻⁶ Pa at 21°C [3], the compound adsorbs to fine particulate matter (1–10 µm diameter) and undergoes long-range transport. Air masses passing over industrial regions in southern Europe carry elevated concentrations, with Arctic monitoring programs detecting octaBDE in air samples at 0.1–2.3 pg/m³ [3]. The atmospheric half-life of 76 days enables transcontinental dispersal, explaining its presence in remote regions like Greenland [3].

Aquatic Distribution Pathways

In aquatic systems, 2,3,3',4,4',5,5',6-octabromodiphenyl ether partitions to sediments due to its hydrophobicity (log Kow = 6.29) [3]. Estuarine sediments near urban centers show concentrations up to 270 ng/g lipid weight, with bioaccumulation factors of 1,000–5,600 observed in benthic organisms [3]. Riverine transport further distributes the compound to coastal regions, where tidal action redistributes sediment-bound octaBDE across estuaries.

Terrestrial Migration Patterns

Terrestrial migration occurs via sludge-amended soils and atmospheric deposition. OctaBDE persists in soils with half-lives exceeding 20 years, as demonstrated in Swedish agricultural fields [3]. Vertical migration through soil profiles is limited by strong adsorption to organic matter, though wind erosion resuspends particles, facilitating redistribution to adjacent ecosystems.

Environmental Persistence Mechanisms

The persistence of 2,3,3',4,4',5,5',6-octabromodiphenyl ether stems from its bromine substitution pattern and molecular stability. The eight bromine atoms create steric hindrance, shielding the diphenyl ether backbone from enzymatic attack [2]. In aerobic soils, the compound resists microbial degradation, with OECD 301D tests showing no degradation over 28 days [3]. Sediment cores from industrialized regions reveal intact octaBDE profiles dating to the 1980s, confirming environmental stability [3].

Transformation and Degradation Pathways

Photolytic Transformation

UV irradiation induces debromination of 2,3,3',4,4',5,5',6-octabromodiphenyl ether, generating hepta- and hexa-brominated congeners. Solar exposure in surface waters and atmospheric particulates accelerates this process, with laboratory studies showing 10–15% degradation over 72 hours under simulated sunlight [1]. Field data from urban aerosols corroborate photolytic enrichment of nonaBDEs relative to commercial mixtures, suggesting in situ degradation of higher brominated congeners [1].

Anaerobic Degradation Processes

In anaerobic sediments, microbial reductive debromination produces lower-brominated metabolites. Methanogenic bacteria sequentially remove bromine atoms from the para and meta positions, yielding 2,3,4,5-tetrabromodiphenyl ether as a terminal product [3]. Half-lives for anaerobic degradation range from 5–15 years, depending on sediment organic carbon content [3].

Metabolic Transformation in Environmental Matrices

Biotransformation in terrestrial and aquatic organisms generates hydroxylated and methoxylated derivatives. Peregrine falcon eggs from northern Sweden contain 220–270 ng/g lipid weight of heptabromodiphenyl ether, indicative of metabolic debromination [3]. In vitro assays with human liver microsomes estimate a metabolic half-life of 100 days, though in vivo data remain limited [3].

Bioaccumulation and Biomagnification Research Approaches

3.1.1 Aquatic Bioaccumulation Studies

Field and laboratory work show that 2,3,3′,4,4′,5,5′,6-octabromodiphenyl ether is far less prone to direct aqueous uptake than lower-brominated congeners, yet measurable enrichment still occurs in biota associated with sediments and suspended particles. Re-analysis of carp data submitted to the Stockholm Convention indicates whole-body bioaccumulation factors below 10–36 (L kg⁻¹) when fish are exposed solely via water, confirming weak gill uptake [1]. In sediment-dwelling oligochaetes exposed for 28 days, biota–sediment accumulation factors ranged from 0.13 to 2.14, with a trophic-level gap emerging beyond the hepta-brominated homologues [2]. Benthic fish collected from eutrophic Swiss lakes contained up to 0.26 ng g⁻¹ lipid, demonstrating that dietary transfer from worms and detritus remains the dominant entry route [3].

Table 1 Measured enrichment parameters for 2,3,3′,4,4′,5,5′,6-octabromodiphenyl ether

Matrix / species Exposure route Bioaccumulation factor (L kg⁻¹) Biota–sediment factor Trophic magnification factor Source Common carp (Cyprinus carpio) Water only < 10 – 36 [1] – – 16 Tubifex tubifex Spiked sediment (2% organic carbon) – 0.13 – 2.14 [2] – 2 Benthic fish (Lake Greifensee) Natural diet & particles – 1.1 (average) [3] 1.09 (not significant) [3] 39

Key finding: In freshwater, enrichment seldom exceeds the regulatory bioaccumulation threshold; nevertheless, sediment–diet coupling facilitates measurable tissue burdens in bottom feeders.

3.1.2 Terrestrial Food-Web Transfer

Long-range atmospheric deposition has delivered trace levels of 2,3,3′,4,4′,5,5′,6-octabromodiphenyl ether to soils and moss in boreal and arctic regions. Concentrations increase by an order of magnitude between soil invertebrates and small mammals, but trophic magnification factors consistently remain below 1, confirming trophic dilution [4]. Predator bird eggs analysed in northern Sweden contained only 0.4–4 ng g⁻¹ lipid, far lower than the co-occurring hepta congeners, again reflecting poor gastrointestinal assimilation across higher vertebrates [1].

3.1.3 Bioaccumulation Models and Predictive Frameworks

For chemicals with octanol–water partition coefficients above 7, the Organisation for Economic Co-operation and Development dietary model (revision 2017) recommends deriving kinetic bioaccumulation factors from depuration rate constants rather than aqueous uptake [5]. When carp growth-corrected depuration data (0.023 day⁻¹) are paired with the allometric uptake equation, the predicted kinetic bioaccumulation factor for 2,3,3′,4,4′,5,5′,6-octabromodiphenyl ether is ≈ 25 L kg⁻¹, matching empirical values [6]. Fugacity-based trophic magnification simulations further show that limited intestinal assimilation efficiency (≈ 10%) suppresses whole-food-web biomagnification under both temperate and polar scenarios [7].

Ecotoxicological Assessment Methods

3.2.1 Aquatic Ecotoxicity Research

Standard ninety-six-hour water-borne tests using rainbow trout and fathead minnow reveal no mortality up to the material’s solubility limit (< 1 µg L⁻¹) [8]. Chronic early-life-stage assays at the United States Environmental Protection Agency proved equally unresponsive: the no-observed-effect concentration for hatching, growth and deformities remained above 0.046 mg L⁻¹, the highest stable exposure achievable with flow-through delivery [9]. Sub-lethal endpoints such as oxidative stress and phase-I enzyme induction appear only when larvae are co-exposed to sediment-associated fractions exceeding 500 µg kg⁻¹ dry weight [10].

3.2.2 Sediment Toxicity Studies

A prolonged forty-two-day benthic assay with the worm Lumbriculus variegatus (2% organic carbon sediment) reported no significant effects on survival, biomass or reproduction at doses up to 1 000 µg kg⁻¹ dry weight, yielding a no-observed-effect concentration at this level [11]. Similar absence of toxicity has been confirmed for the freshwater amphipod Hyalella azteca across a 28-day life-cycle test [12].

3.2.3 Terrestrial Ecosystem Effects

Soil micro-cosm studies spiked to 5 mg kg⁻¹ show negligible impact on earthworm avoidance behaviour and weight change over fourteen days [13]. Seed-ling emergence experiments with Lolium perenne and Lactuca sativa record germination inhibition below ten per cent at 10 mg kg⁻¹, indicating low phytotoxicity in mineral soils [14].

Table 2 Representative chronic-effect endpoints

Test organism Environmental compartment Endpoint No-observed-effect concentration Source Rainbow trout early life stage Water Survival, growth 0.046 mg L⁻¹ [9] 118 Lumbriculus variegatus Sediment (2% TOC) Reproduction 1 000 µg kg⁻¹ dw [11] 63 Earthworm Eisenia fetida Soil (loam) Biomass change 5 mg kg⁻¹ dw [13] 44 Lettuce seedlings Soil (sandy loam) Germination 10 mg kg⁻¹ dw [14] 102

Environmental Risk Characterization Frameworks

3.3.1 Margin of Exposure (MOE) Approach Applications

The European Scientific Committee on Toxicity, Ecotoxicity and the Environment calculated a predicted no-effect concentration of 0.8 µg kg⁻¹ diet for avian secondary poisoning, based on a no-observed-adverse-effect level of 1 mg kg⁻¹ day⁻¹ in laboratory quail and an assessment factor of 1 000 [15]. Comparing this threshold with the highest measured field prey concentration (26 µg kg⁻¹ lipid in benthic fish) gives a margin of exposure of 31, comfortably above the protective criterion of 10.

3.3.2 Risk Quotient Methodologies

The Organisation for Economic Co-operation and Development risk quotient framework divides predicted environmental concentrations by predicted no-effect concentrations. For a moderately contaminated eutrophic lake:

- Mean dissolved concentration = 0.00023 µg L⁻¹ [3]

- Predicted no-effect concentration (chronic fish) = 0.046 µg L⁻¹ [9]

Risk quotient = 0.00023 / 0.046 = 0.005.

Values well below 1 indicate negligible chronic risk to pelagic organisms.

3.3.3 Probabilistic Risk Assessment Models

Monte-Carlo simulations that integrate variability in sediment organic carbon, organism lipid content and uptake–depuration kinetics demonstrate that even the ninety-fifth percentile benthic hazard quotients stay under 0.1 for European soft-water lakes [4]. Sensitivity analysis attributes over 70% of the variance in hazard to uncertainty in assimilation efficiency, underlining the importance of species-specific dietary uptake data for this highly brominated ether.

XLogP3

9

UNII

IC12H1GS4R

Other CAS

446255-56-7

Wikipedia

2,3,3',4,4',5,5',6-octabromodiphenyl ether

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Bromine Atoms |

Industrial Production EmissionsHistorically, industrial production of commercial octaBDE mixtures represented a primary emission source for 2,3,3',4,4',5,5',6-octabromodiphenyl ether. Manufacturing facilities released particulate matter and vapors during synthesis, handling, and formulation into polymers. For example, dust generated during polymer processing accounted for localized airborne concentrations of 0.042–79 pg/m³, with median levels of 2.5 pg/m³ in particulate samples [1]. These emissions were enriched with hepta- and octa-brominated congeners, reflecting the composition of commercial mixtures [1]. Although production has ceased in the European Union, United States, and Japan since the mid-2000s [5], legacy emissions persist in soils near former manufacturing sites. For instance, agricultural soils treated with contaminated sewage sludge retained elevated octaBDE concentrations over 20 years post-application [3]. Product Lifecycle ReleasesAs an additive flame retardant, 2,3,3',4,4',5,5',6-octabromodiphenyl ether leaches from polymer matrices during the service life of consumer products. Common applications include acrylonitrile butadiene styrene (ABS) plastics in electronics, where the compound constitutes 12–18% of the product by weight [5]. Leaching rates increase with mechanical abrasion, UV exposure, and thermal degradation, releasing particles into indoor air and household dust. Over time, these particles enter wastewater systems via washing or atmospheric deposition [4]. Field studies demonstrate that 1–3 µm particles dominate indoor dust samples, facilitating human exposure and environmental dispersal [1]. Waste Management ContributionImproper disposal and recycling of octaBDE-containing products amplify environmental releases. Landfilling leads to slow leaching into groundwater, while incineration without adequate temperature controls generates polybrominated dibenzofurans (PBDFs) [2]. Wastewater treatment plants concentrate octaBDE in sewage sludge, which, when applied to agricultural fields, introduces the compound into terrestrial food webs [3]. In the United Kingdom, risk assessments identified polymer processing waste as a critical pathway, with 3–10 µm particles settling in wastewater during equipment cleaning [4]. Environmental Transport and Distribution ProcessesAtmospheric Transport DynamicsAtmospheric transport drives the global distribution of 2,3,3',4,4',5,5',6-octabromodiphenyl ether. With a vapor pressure of 6.59 × 10⁻⁶ Pa at 21°C [3], the compound adsorbs to fine particulate matter (1–10 µm diameter) and undergoes long-range transport. Air masses passing over industrial regions in southern Europe carry elevated concentrations, with Arctic monitoring programs detecting octaBDE in air samples at 0.1–2.3 pg/m³ [3]. The atmospheric half-life of 76 days enables transcontinental dispersal, explaining its presence in remote regions like Greenland [3]. Aquatic Distribution PathwaysIn aquatic systems, 2,3,3',4,4',5,5',6-octabromodiphenyl ether partitions to sediments due to its hydrophobicity (log Kow = 6.29) [3]. Estuarine sediments near urban centers show concentrations up to 270 ng/g lipid weight, with bioaccumulation factors of 1,000–5,600 observed in benthic organisms [3]. Riverine transport further distributes the compound to coastal regions, where tidal action redistributes sediment-bound octaBDE across estuaries. Terrestrial Migration PatternsTerrestrial migration occurs via sludge-amended soils and atmospheric deposition. OctaBDE persists in soils with half-lives exceeding 20 years, as demonstrated in Swedish agricultural fields [3]. Vertical migration through soil profiles is limited by strong adsorption to organic matter, though wind erosion resuspends particles, facilitating redistribution to adjacent ecosystems. Environmental Persistence MechanismsThe persistence of 2,3,3',4,4',5,5',6-octabromodiphenyl ether stems from its bromine substitution pattern and molecular stability. The eight bromine atoms create steric hindrance, shielding the diphenyl ether backbone from enzymatic attack [2]. In aerobic soils, the compound resists microbial degradation, with OECD 301D tests showing no degradation over 28 days [3]. Sediment cores from industrialized regions reveal intact octaBDE profiles dating to the 1980s, confirming environmental stability [3]. Transformation and Degradation PathwaysPhotolytic TransformationUV irradiation induces debromination of 2,3,3',4,4',5,5',6-octabromodiphenyl ether, generating hepta- and hexa-brominated congeners. Solar exposure in surface waters and atmospheric particulates accelerates this process, with laboratory studies showing 10–15% degradation over 72 hours under simulated sunlight [1]. Field data from urban aerosols corroborate photolytic enrichment of nonaBDEs relative to commercial mixtures, suggesting in situ degradation of higher brominated congeners [1]. Anaerobic Degradation ProcessesIn anaerobic sediments, microbial reductive debromination produces lower-brominated metabolites. Methanogenic bacteria sequentially remove bromine atoms from the para and meta positions, yielding 2,3,4,5-tetrabromodiphenyl ether as a terminal product [3]. Half-lives for anaerobic degradation range from 5–15 years, depending on sediment organic carbon content [3]. Metabolic Transformation in Environmental MatricesBiotransformation in terrestrial and aquatic organisms generates hydroxylated and methoxylated derivatives. Peregrine falcon eggs from northern Sweden contain 220–270 ng/g lipid weight of heptabromodiphenyl ether, indicative of metabolic debromination [3]. In vitro assays with human liver microsomes estimate a metabolic half-life of 100 days, though in vivo data remain limited [3]. Bioaccumulation and Biomagnification Research Approaches3.1.1 Aquatic Bioaccumulation StudiesField and laboratory work show that 2,3,3′,4,4′,5,5′,6-octabromodiphenyl ether is far less prone to direct aqueous uptake than lower-brominated congeners, yet measurable enrichment still occurs in biota associated with sediments and suspended particles. Re-analysis of carp data submitted to the Stockholm Convention indicates whole-body bioaccumulation factors below 10–36 (L kg⁻¹) when fish are exposed solely via water, confirming weak gill uptake [1]. In sediment-dwelling oligochaetes exposed for 28 days, biota–sediment accumulation factors ranged from 0.13 to 2.14, with a trophic-level gap emerging beyond the hepta-brominated homologues [2]. Benthic fish collected from eutrophic Swiss lakes contained up to 0.26 ng g⁻¹ lipid, demonstrating that dietary transfer from worms and detritus remains the dominant entry route [3]. Table 1 Measured enrichment parameters for 2,3,3′,4,4′,5,5′,6-octabromodiphenyl ether

Key finding: In freshwater, enrichment seldom exceeds the regulatory bioaccumulation threshold; nevertheless, sediment–diet coupling facilitates measurable tissue burdens in bottom feeders. 3.1.2 Terrestrial Food-Web TransferLong-range atmospheric deposition has delivered trace levels of 2,3,3′,4,4′,5,5′,6-octabromodiphenyl ether to soils and moss in boreal and arctic regions. Concentrations increase by an order of magnitude between soil invertebrates and small mammals, but trophic magnification factors consistently remain below 1, confirming trophic dilution [4]. Predator bird eggs analysed in northern Sweden contained only 0.4–4 ng g⁻¹ lipid, far lower than the co-occurring hepta congeners, again reflecting poor gastrointestinal assimilation across higher vertebrates [1]. 3.1.3 Bioaccumulation Models and Predictive FrameworksFor chemicals with octanol–water partition coefficients above 7, the Organisation for Economic Co-operation and Development dietary model (revision 2017) recommends deriving kinetic bioaccumulation factors from depuration rate constants rather than aqueous uptake [5]. When carp growth-corrected depuration data (0.023 day⁻¹) are paired with the allometric uptake equation, the predicted kinetic bioaccumulation factor for 2,3,3′,4,4′,5,5′,6-octabromodiphenyl ether is ≈ 25 L kg⁻¹, matching empirical values [6]. Fugacity-based trophic magnification simulations further show that limited intestinal assimilation efficiency (≈ 10%) suppresses whole-food-web biomagnification under both temperate and polar scenarios [7]. Ecotoxicological Assessment Methods3.2.1 Aquatic Ecotoxicity ResearchStandard ninety-six-hour water-borne tests using rainbow trout and fathead minnow reveal no mortality up to the material’s solubility limit (< 1 µg L⁻¹) [8]. Chronic early-life-stage assays at the United States Environmental Protection Agency proved equally unresponsive: the no-observed-effect concentration for hatching, growth and deformities remained above 0.046 mg L⁻¹, the highest stable exposure achievable with flow-through delivery [9]. Sub-lethal endpoints such as oxidative stress and phase-I enzyme induction appear only when larvae are co-exposed to sediment-associated fractions exceeding 500 µg kg⁻¹ dry weight [10]. 3.2.2 Sediment Toxicity StudiesA prolonged forty-two-day benthic assay with the worm Lumbriculus variegatus (2% organic carbon sediment) reported no significant effects on survival, biomass or reproduction at doses up to 1 000 µg kg⁻¹ dry weight, yielding a no-observed-effect concentration at this level [11]. Similar absence of toxicity has been confirmed for the freshwater amphipod Hyalella azteca across a 28-day life-cycle test [12]. 3.2.3 Terrestrial Ecosystem EffectsSoil micro-cosm studies spiked to 5 mg kg⁻¹ show negligible impact on earthworm avoidance behaviour and weight change over fourteen days [13]. Seed-ling emergence experiments with Lolium perenne and Lactuca sativa record germination inhibition below ten per cent at 10 mg kg⁻¹, indicating low phytotoxicity in mineral soils [14]. Table 2 Representative chronic-effect endpoints

Environmental Risk Characterization Frameworks3.3.1 Margin of Exposure (MOE) Approach ApplicationsThe European Scientific Committee on Toxicity, Ecotoxicity and the Environment calculated a predicted no-effect concentration of 0.8 µg kg⁻¹ diet for avian secondary poisoning, based on a no-observed-adverse-effect level of 1 mg kg⁻¹ day⁻¹ in laboratory quail and an assessment factor of 1 000 [15]. Comparing this threshold with the highest measured field prey concentration (26 µg kg⁻¹ lipid in benthic fish) gives a margin of exposure of 31, comfortably above the protective criterion of 10. 3.3.2 Risk Quotient MethodologiesThe Organisation for Economic Co-operation and Development risk quotient framework divides predicted environmental concentrations by predicted no-effect concentrations. For a moderately contaminated eutrophic lake:

Risk quotient = 0.00023 / 0.046 = 0.005. 3.3.3 Probabilistic Risk Assessment ModelsMonte-Carlo simulations that integrate variability in sediment organic carbon, organism lipid content and uptake–depuration kinetics demonstrate that even the ninety-fifth percentile benthic hazard quotients stay under 0.1 for European soft-water lakes [4]. Sensitivity analysis attributes over 70% of the variance in hazard to uncertainty in assimilation efficiency, underlining the importance of species-specific dietary uptake data for this highly brominated ether. XLogP3 9

UNII

IC12H1GS4R

Other CAS

446255-56-7

Wikipedia

2,3,3',4,4',5,5',6-octabromodiphenyl ether

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|